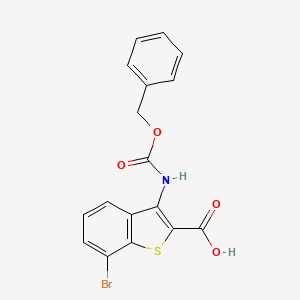
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves the inhibition of certain enzymes that are essential for cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in gene expression and cell differentiation. By inhibiting the activity of these enzymes, 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid can induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been shown to exhibit other biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to modulate the immune response by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid in lab experiments is its potent antitumor activity. This compound can be used to study the mechanisms of cancer cell death and to develop new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure that this compound does not cause harm to the experimental subjects.
Orientations Futures
There are several future directions for research on 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid. One area of research is the development of new cancer therapies based on this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease. Additionally, there is ongoing research on the mechanism of action of this compound and its interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of 7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid involves the reaction of 7-bromo-1-benzothiophene-2-carboxylic acid with phenyl isocyanate and dimethylformamide. The resulting product is then treated with methoxycarbonyl chloride to obtain the final product. This synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Applications De Recherche Scientifique
7-Bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. It has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
7-bromo-3-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4S/c18-12-8-4-7-11-13(15(16(20)21)24-14(11)12)19-17(22)23-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQWMAAGIMDSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(SC3=C2C=CC=C3Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

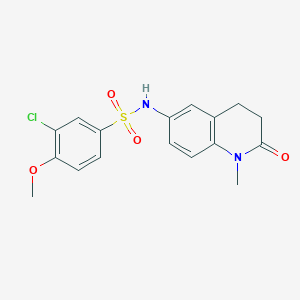
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)


![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)
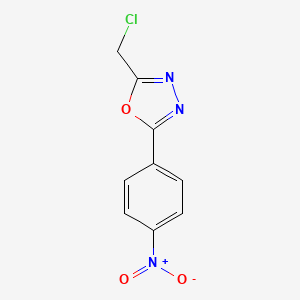
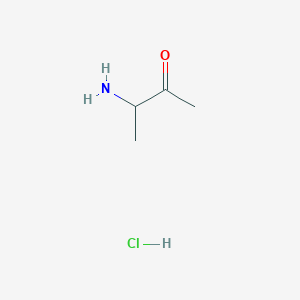
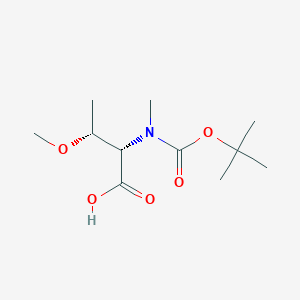
![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
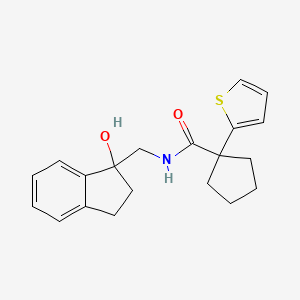
![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)
![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B2359924.png)
